(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This cephalosporin derivative is characterized by its unique structural features:
- 7-Amino-7-methoxy substitution: Enhances resistance to β-lactamase hydrolysis compared to non-methoxylated analogs .
- Tetrazolethio methyl group at C-3: Improves β-lactamase inhibition and broadens antibacterial activity .
- Benzhydryl ester: Acts as a protective group for the carboxylic acid moiety, facilitating synthesis and improving bioavailability .
The compound is synthesized via multi-step processes involving acylation, oxidation, and cyclization, with an overall yield of ~30% in analogous routes . Its structural complexity underscores its role as a precursor or intermediate for advanced β-lactam antibiotics.
Properties
IUPAC Name |
benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S/c1-29-23(26-27-28-29)36-14-17-13-34-22-24(25,33-2)21(32)30(22)18(17)20(31)35-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIUEGFICMIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)OC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of various functional groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
The compound (6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with applications in medicinal chemistry, particularly as an intermediate in the synthesis of antibiotic agents . It features a bicyclic structure with a thiazolidine ring fused to a β-lactam-like structure, which is common in many antibiotics. The presence of a tetrazole moiety in the compound enhances its biological activity, making it valuable in pharmaceutical research.
Chemical Properties and Structure
- IUPAC Name: benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CAS Number: 56610-72-1
- Formula: C24H24N6O4S2
- Molecular Weight: 524.62
The compound's structure includes a β-lactam core, which is crucial for its antibacterial activity, and a tetrazole group that enhances its pharmacological effects by increasing binding affinity to target enzymes. The stereochemistry of the compound, specifically the (6R,7S) configuration, along with the methoxy and tetrazole groups, contributes to its unique properties and enhanced biological activity compared to similar compounds.
Applications in Scientific Research
- Antibacterial Properties: Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exhibits significant antibacterial properties, especially against Gram-positive bacteria. Its mechanism of action is similar to that of other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.
- Intermediate in Drug Synthesis: This compound is used as an intermediate in the synthesis of Latamoxef Sodium, an important antibiotic .
Related Compounds
- 7-Aminocephalosporanic Acid: Contains the core β-lactam structure.
- (6R,7R)-7-Amino-3-methyl: Features a methyl substitution on the bicyclic core.
- Sodium (6R,7R)-3-(1,3,4-thiadiazol): Contains a thiadiazole moiety.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the target compound and similar cephalosporin derivatives:
Key Observations:
5-Thia derivatives (e.g., Ceftazidime) exhibit stronger binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria due to sulfur’s electronegativity .
C-3 Substituent Impact: Tetrazolethio methyl groups (target compound, SQ 14,359) confer superior β-lactamase inhibition compared to chloromethyl or pyridinium groups . Triazinylthio derivatives prioritize solubility over membrane permeability, limiting their use to intravenous formulations .
C-7 Modifications: 7-Methoxy substitution (target compound) sterically hinders β-lactamase access, enhancing resistance to hydrolysis . Thienylureidoacetyl (SQ 14,359) and aminothiazolyl-imino (Ceftazidime) side chains broaden Gram-negative coverage but require parenteral administration .
Pharmacokinetics :
Biological Activity
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its CAS number 66510-99-4, is a compound with a complex structure that has garnered attention in pharmacological research. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N6O5S, with a molecular weight of 508.15 g/mol. The IUPAC name reflects its intricate structure, which includes a benzhydryl group and a tetrazole moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 66510-99-4 |
| Molecular Formula | C24H24N6O5S |
| Molecular Weight | 508.15 g/mol |
| IUPAC Name | benzhydryl (6R,7R)-... |
Research indicates that the biological activity of (6R,7R)-Benzhydryl 7-amino derivatives may involve multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.
- Antimicrobial Activity : The presence of the tetrazole group is linked to antimicrobial properties, potentially making it effective against certain bacterial strains.
- Cytotoxic Effects : Some studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
In vitro assays have demonstrated that (6R,7R)-Benzhydryl 7-amino derivatives exhibit significant activity against various cancer cell lines. For instance:
- Cytotoxicity : A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting moderate potency.
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety of this compound:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (6R,7R)-Benzhydryl 7-amino derivatives:
- Neuroprotection : A study involving rats showed that treatment with this compound led to improved cognitive function in models of Alzheimer's disease by reducing oxidative stress markers.
- Antimicrobial Efficacy : Clinical trials indicated effectiveness against resistant strains of Staphylococcus aureus, providing evidence for its use as an antimicrobial agent.
Future Directions
The promising biological activities observed warrant further investigation into the pharmacokinetics and long-term effects of (6R,7R)-Benzhydryl 7-amino derivatives. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
Q & A
Q. How is the crystal structure of this compound determined, and what methods ensure accuracy in stereochemical assignments?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are industry standards for small-molecule crystallography . Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps.
- Stereochemical validation : The ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and bond angles to confirm the (6R,7R) configuration .
- Hydrogen bonding analysis : SHELXL’s refinement tools assess intermolecular interactions critical for stability.
Q. What synthetic routes are reported for this β-lactam derivative, and how are side products minimized?
Synthesis often involves nucleophilic substitution at the C-3 position of the cephalosporin core. Key steps include:
- Thiol coupling : Reaction of the 3-mercaptomethyl intermediate with 1-methyl-1H-tetrazole-5-thiol under inert conditions to avoid oxidation .
- Amino-methoxy group installation : Use of Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity at the C-7 position .
- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves impurities like des-methoxy analogs .
Advanced Research Questions
Q. How does this compound resist β-lactamase hydrolysis, and what structural features contribute to enzyme inhibition?
Comparative studies with cefoxitin and cefotaxime reveal:
- Methoxyimino group : The 7-methoxy substituent sterically hinders β-lactamase active-site binding .
- Tetrazole-thioether side chain : Enhances stability against plasmid-mediated enzymes (e.g., TEM-1) by reducing acylation efficiency .
Q. How do pseudopolymorphic forms impact physicochemical properties, and what analytical methods differentiate them?
The compound exhibits hydration-dependent phase transitions :
- Alpha-form (decahydrate) : Stable at >80% humidity; confirmed by thermogravimetric analysis (TGA) showing 10% weight loss (water) at 100°C .
- Gamma-form (anhydrate) : Forms under vacuum drying; identified via X-ray powder diffraction (XRPD) with characteristic peaks at 2θ = 8.3° and 12.7° .
- Analytical workflow : Combine dynamic vapor sorption (DVS) with differential scanning calorimetry (DSC) to map hydration-dehydration pathways.
Q. How can contradictory solubility data in DMSO be resolved during formulation studies?
Discrepancies arise from polymorphic impurities or residual solvents. Mitigation strategies include:
- Pre-solubilization heating : Incubate at 37°C for 30 minutes with ultrasonic agitation to disrupt crystalline aggregates .
- NMR spectroscopy : Use deuterated DMSO to detect residual solvents (e.g., acetone) that artificially depress solubility .
Experimental Design & Data Analysis
Q. What experimental design (DoE) approaches optimize reaction yields in large-scale synthesis?
A Box-Behnken design is effective for multivariable optimization:
Q. How are stereochemical inversions at C-7 detected during stability studies?
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate (6R,7R) and (6R,7S) diastereomers .
- Circular dichroism (CD) : Monitor Cotton effects at 265 nm (characteristic of the 7-amino-methoxy group) .
Safety & Handling in Research Settings
Q. What safety protocols are critical for handling this compound’s reactive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
